molecular formula C26H29N3O2 B2938675 N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-1-naphthamide CAS No. 922115-44-4

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-1-naphthamide

Cat. No. B2938675
CAS RN: 922115-44-4
M. Wt: 415.537
InChI Key: VDSIZJBAXACNAQ-UHFFFAOYSA-N
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Description

Indole derivatives are aromatic compounds that have shown a wide range of biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .


Synthesis Analysis

Indole derivatives can be synthesized in a variety of ways. For example, one study synthesized three series of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety . The compounds were designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor .


Molecular Structure Analysis

Indole is also known as benzopyrrole and contains a benzenoid nucleus. It has 10 π-electrons, which makes it aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led researchers to synthesize a variety of indole derivatives to screen for different pharmacological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. Indole itself is crystalline and colorless in nature with a specific odor .

Scientific Research Applications

Palladium-Catalyzed Reactions

A novel N–O ligand has been developed for palladium-catalyzed Mizoroki–Heck reactions in neat water, showcasing the potential of morpholine derivatives in facilitating such reactions under environmentally benign conditions. This innovation points to the utility of morpholine derivatives in synthetic organic chemistry, particularly in coupling reactions that form carbon-carbon bonds, which are foundational to constructing complex organic molecules (Wang et al., 2013).

Molecular Interactions and Stability

Research into the binding interactions of similar morpholino compounds with cannabinoid receptors highlights their potential in drug design, especially for targeting CB(1) and CB(2) receptors. Such studies are crucial for developing new therapeutic agents targeting these receptors, which play significant roles in pain, mood, and appetite regulation (Aung et al., 2000).

Antiproliferative Properties

Compounds structurally related to N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-1-naphthamide have been evaluated for their antiproliferative properties. For instance, tetra-substituted naphthalene diimide derivatives have shown potent activity against human cancer cells by stabilizing telomeric and gene promoter DNA quadruplexes, indicating potential applications in cancer therapy (Micco et al., 2013).

Protein Kinase Inhibition

Isoquinolinesulfonamides, which share structural features with the compound of interest, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These findings underscore the potential of morpholine and naphthalene derivatives in developing new therapeutic agents that modulate the activity of protein kinases involved in cell signaling and disease progression (Hidaka et al., 1984).

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific derivative and its intended use. For example, some indole derivatives were designed as AChE inhibitors and were found to inhibit AChE with inhibition percentages of 51 and 50% when tested at the concentration of 100 μM .

Safety and Hazards

Safety data sheets for similar compounds, such as N-Methyl-(1-methylindolin-5-yl)methylamine, indicate that these compounds can cause severe skin burns and eye damage . They may also cause respiratory irritation . It’s important to handle these compounds with care, using protective equipment and working in a well-ventilated area .

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-28-12-11-21-17-20(9-10-24(21)28)25(29-13-15-31-16-14-29)18-27-26(30)23-8-4-6-19-5-2-3-7-22(19)23/h2-10,17,25H,11-16,18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSIZJBAXACNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC4=CC=CC=C43)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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